(Z)-methyl 2-((2-(4-methoxybenzoyl)-3-oxobut-1-en-1-yl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-methyl 2-((2-(4-methoxybenzoyl)-3-oxobut-1-en-1-yl)amino)benzoate is an organic compound with a complex structure that includes a methoxybenzoyl group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-((2-(4-methoxybenzoyl)-3-oxobut-1-en-1-yl)amino)benzoate typically involves multiple steps. One common method includes the reaction of 4-methoxybenzoyl chloride with an appropriate amine to form an intermediate, which is then reacted with methyl 2-aminobenzoate under controlled conditions to yield the final product . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 2-((2-(4-methoxybenzoyl)-3-oxobut-1-en-1-yl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxybenzoyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(Z)-methyl 2-((2-(4-methoxybenzoyl)-3-oxobut-1-en-1-yl)amino)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (Z)-methyl 2-((2-(4-methoxybenzoyl)-3-oxobut-1-en-1-yl)amino)benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzoyl chloride: A precursor in the synthesis of (Z)-methyl 2-((2-(4-methoxybenzoyl)-3-oxobut-1-en-1-yl)amino)benzoate.
Methyl 2-aminobenzoate: Another precursor used in the synthesis.
Benzofuran derivatives: Compounds with similar structural features and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 2-[[(2E)-2-[hydroxy-(4-methoxyphenyl)methylidene]-3-oxobutylidene]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-13(22)17(19(23)14-8-10-15(25-2)11-9-14)12-21-18-7-5-4-6-16(18)20(24)26-3/h4-12,23H,1-3H3/b19-17+,21-12? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONZNYNRXWDHNK-VKZDOIHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C(C1=CC=C(C=C1)OC)O)C=NC2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C(\C1=CC=C(C=C1)OC)/O)/C=NC2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.